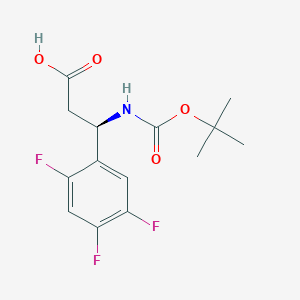
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a trifluorophenyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluorophenyl halide reacts with the protected amino acid.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is formed through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production methods for ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Nucleophiles: Used for substitution reactions involving the trifluorophenyl group.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and various oxidation and reduction products.
Applications De Recherche Scientifique
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid involves its interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,6-trifluorophenyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-(2,3,5-trifluorophenyl)propanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and interactions with other molecules. This unique structure can result in distinct properties and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C14H16F3NO4 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(6-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
Clé InChI |
DPGBOJSAWDCVFM-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1F)F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)
![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)








![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)
